5-Nitro-2-(3-toluidino)pyridine
Description
5-Nitro-2-(3-toluidino)pyridine is a nitropyridine derivative featuring a nitro group at the 5-position and a 3-toluidino (3-methylanilino) substituent at the 2-position.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(3-methylphenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c1-9-3-2-4-10(7-9)14-12-6-5-11(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |
InChI Key |
NPVNREXWYAALLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
solubility |
13.4 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The substituent at the 2-position of the pyridine ring significantly alters the compound’s physical and chemical properties. Below is a comparison with key analogs:
Key Observations :
- In contrast, electron-withdrawing groups like nitro or aryl substituents (e.g., p-tolyl, thiophen-2-yl) may favor electrophilic substitution or dipole-mediated reactions .
- Steric Effects : Bulky substituents (e.g., 3-phenylpropoxy) reduce reactivity in sterically demanding reactions but may improve binding in biological systems .
- Biological Activity : The 3-phenylpropoxy derivative (5-NPPP) demonstrates antimicrobial synergy with ciprofloxacin, suggesting that substituent hydrophobicity and size are critical for efflux pump inhibition .
Spectroscopic and Analytical Data
- NMR Shifts : The 5-nitro group consistently deshields adjacent protons, as seen in δ 9.03 (s, 1H) for the 4-methylpiperidinyl derivative and δ 9.46–9.45 (m, 1H) for the p-tolyl analog .
- HRMS Validation : All analogs show precise mass matches (e.g., 213.0664 observed vs. 213.0664 calculated for the p-tolyl derivative), confirming structural integrity .
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